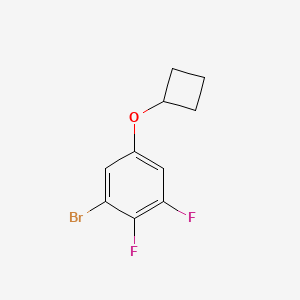
1-Bromo-5-cyclobutoxy-2,3-difluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-5-cyclobutoxy-2,3-difluorobenzene is an organic compound with the molecular formula C10H9BrF2O. It is a brominated aromatic compound that contains both fluorine and cyclobutoxy groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-cyclobutoxy-2,3-difluorobenzene typically involves the bromination of a precursor compound followed by the introduction of cyclobutoxy and difluoro groups. One common method involves the reaction of 1-bromo-2,3-difluorobenzene with cyclobutanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yields and purity. The use of tubular reactors for diazotization reactions, followed by bromination and cyclobutoxy group introduction, can enhance the efficiency and safety of the production process .
化学反应分析
Types of Reactions
1-Bromo-5-cyclobutoxy-2,3-difluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce quinones or other oxidized aromatic compounds .
科学研究应用
1-Bromo-5-cyclobutoxy-2,3-difluorobenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It is used in the development of advanced materials, including polymers and specialty chemicals.
作用机制
The mechanism of action of 1-Bromo-5-cyclobutoxy-2,3-difluorobenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the cyclobutoxy group can influence the compound’s overall reactivity and stability. These interactions can affect various biochemical pathways and molecular processes .
相似化合物的比较
Similar Compounds
Similar compounds to 1-Bromo-5-cyclobutoxy-2,3-difluorobenzene include:
- 1-Bromo-2,3-difluorobenzene
- 1-Bromo-2,5-difluorobenzene
- 1-Bromo-3,5-difluorobenzene
Uniqueness
This compound is unique due to the presence of the cyclobutoxy group, which is not commonly found in similar brominated and fluorinated benzene derivatives. This structural feature can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry .
生物活性
1-Bromo-5-cyclobutoxy-2,3-difluorobenzene is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and implications for therapeutic applications.
Chemical Structure and Properties
This compound features a bromine atom and two fluorine atoms attached to a benzene ring, along with a cyclobutoxy substituent. The presence of halogens often enhances the lipophilicity and biological activity of organic compounds.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies, particularly in relation to its effects on microtubule dynamics and potential anti-cancer properties.
Research indicates that compounds with similar structures can stabilize microtubules, which are critical for cell division. Stabilization of microtubules can lead to inhibition of cancer cell proliferation by disrupting normal mitotic processes.
Case Studies
- Microtubule Stabilization : In a study evaluating structure-activity relationships (SAR) among related compounds, it was found that certain derivatives could significantly increase acetylated α-tubulin levels in treated cells. This suggests that this compound may exhibit similar effects, potentially leading to reduced cell viability in cancer models .
- Cytotoxicity Assays : Compounds structurally related to this compound were tested against various cancer cell lines. The results indicated that these compounds could induce cytotoxic effects at micromolar concentrations, highlighting their potential as chemotherapeutic agents .
Data Table: Biological Activity Summary
| Compound | Activity Type | Concentration Range | Effect Observed |
|---|---|---|---|
| This compound | Microtubule Stabilization | 1 - 10 µM | Increased acetylated α-tubulin levels |
| Related Triazolopyrimidines | Cytotoxicity | 1 - 10 µM | Reduced cell viability in cancer lines |
| Fluorinated Organoboron Compounds | Anti-cancer Activity | Varies | Induction of apoptosis in tumor cells |
Discussion
The findings from various studies suggest that this compound has significant potential as an anti-cancer agent through its ability to stabilize microtubules and disrupt normal cellular processes. The structure-activity relationship indicates that modifications in the substituents can lead to varied biological responses, which is crucial for the design of more effective therapeutic agents.
属性
分子式 |
C10H9BrF2O |
|---|---|
分子量 |
263.08 g/mol |
IUPAC 名称 |
1-bromo-5-cyclobutyloxy-2,3-difluorobenzene |
InChI |
InChI=1S/C10H9BrF2O/c11-8-4-7(5-9(12)10(8)13)14-6-2-1-3-6/h4-6H,1-3H2 |
InChI 键 |
VWQDSNNJAIQCBE-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)OC2=CC(=C(C(=C2)Br)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















